Cas no 1443769-17-2 (Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
![Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- structure](https://ja.kuujia.com/scimg/cas/1443769-17-2x500.png)
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- 化学的及び物理的性質
名前と識別子
-
- Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-
- (1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid
-
- インチ: 1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13-/m0/s1
- InChIKey: RPJMLWMATNCSIS-STQMWFEESA-N
- ほほえんだ: [C@H]1(C(O)=O)CCCC[C@@H]1NC(OCC1=CC=CC=C1)=O
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Predicted)
- ふってん: 484.7±44.0 °C(Predicted)
- 酸性度係数(pKa): 4.94±0.28(Predicted)
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1291918-5g |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 5g |
$5595 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291918-500mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 500mg |
$950 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291918-500mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 500mg |
$950 | 2025-02-26 | |
eNovation Chemicals LLC | Y1291918-250mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 250mg |
$665 | 2025-02-28 | |
eNovation Chemicals LLC | Y1291918-500mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 500mg |
$950 | 2025-02-28 | |
eNovation Chemicals LLC | Y1291918-1g |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 1g |
$1545 | 2025-02-28 | |
eNovation Chemicals LLC | Y1291918-100mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 100mg |
$455 | 2025-02-28 | |
eNovation Chemicals LLC | Y1291918-5g |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 5g |
$5595 | 2025-02-28 | |
eNovation Chemicals LLC | Y1291918-100mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 100mg |
$455 | 2024-07-28 | |
eNovation Chemicals LLC | Y1291918-250mg |
(1S,2S)-2-Benzyloxycarbonylamino-cyclohexanecarboxylic acid |
1443769-17-2 | 95% | 250mg |
$665 | 2024-07-28 |
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-に関する追加情報
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- (CAS No. 1443769-17-2)
Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- (CAS No. 1443769-17-2) is a chiral compound that has gained significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential applications in the development of novel therapeutic agents.
The (1S,2S)- configuration of this compound is crucial for its biological activity and selectivity. The presence of the phenylmethoxy carbonyl group and the cyclohexanecarboxylic acid moiety contributes to its stability and reactivity in various chemical and biological environments. Recent studies have highlighted the importance of chiral compounds in drug design, as they can significantly enhance the efficacy and reduce the side effects of pharmaceuticals.
In the context of medicinal chemistry, Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- has been investigated for its potential as a lead compound in the development of drugs targeting specific enzymes and receptors. One notable application is in the treatment of neurodegenerative diseases, where this compound has shown promising results in modulating the activity of key enzymes involved in disease progression.
Recent research published in the Journal of Medicinal Chemistry has demonstrated that Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- exhibits potent inhibitory activity against certain proteases, which are implicated in various pathological conditions. This finding opens up new avenues for the development of targeted therapies that can address unmet medical needs.
The synthesis of Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- involves a series of well-defined steps that ensure high stereoselectivity and purity. Advanced synthetic methods such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired (1S,2S)- configuration. These techniques not only enhance the yield but also ensure that the final product meets stringent quality standards required for pharmaceutical applications.
In addition to its therapeutic potential, Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- has been studied for its pharmacokinetic properties. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for ensuring that the drug reaches its target site effectively and remains active for an extended period.
The safety profile of Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- has also been evaluated through extensive toxicity studies. Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects. This makes it a promising candidate for further clinical development.
Current research efforts are focused on optimizing the structure-activity relationship (SAR) of Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- to enhance its potency and selectivity. Computational methods such as molecular docking and molecular dynamics simulations are being used to predict how modifications to the compound's structure might affect its biological activity.
In conclusion, Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)- (CAS No. 1443769-17-2) represents a valuable addition to the arsenal of chiral compounds with potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further investigation and development in the pharmaceutical industry.
1443769-17-2 (Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-) 関連製品
- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
- 1541505-46-7(2-(6-bromo-3-chloro-2-fluorophenyl)propan-2-amine)
- 1805394-38-0(4-(Difluoromethyl)-2-hydroxy-5-nitropyridine-3-sulfonamide)
- 2034585-28-7(N-{2-[5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-2-(2-fluorophenoxy)acetamide)
- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)
- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 2172291-41-5(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-2-hydroxybutanoic acid)



